Valtropine

概要

説明

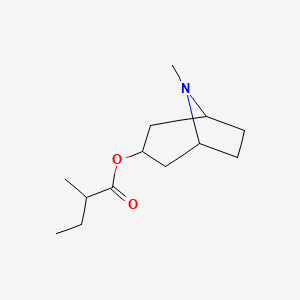

Valtropine is a chemical compound known for its versatile properties and applications in various fields of scientific research. It is a tropane alkaloid, a class of secondary metabolites containing an 8-azabicyclo[3.2.1]octane nucleus skeleton as a key structural element . Tropane alkaloids are known for their hallucinogenic features and activity on the central nervous system .

準備方法

Synthetic Routes and Reaction Conditions: Valtropine can be synthesized through various chemical routes. One common method involves the extraction of hyoscyamine from plants like Atropa belladonna, followed by its conversion to this compound through a series of chemical reactions . The reaction conditions typically involve the use of solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone .

Industrial Production Methods: In industrial settings, this compound is produced by cultivating plants rich in tropane alkaloids, such as Atropa belladonna. The alkaloids are then extracted and purified using advanced techniques to ensure high purity and yield . The final product is often available in powder form with a purity of over 98% .

化学反応の分析

Types of Reactions: Valtropine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives, which may have distinct pharmacological properties.

Reduction: Reduction reactions can modify the functional groups in this compound, altering its activity.

Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, potentially enhancing its efficacy or reducing side effects.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 6-hydroxyhyoscyamine and scopolamine .

科学的研究の応用

Valtropine has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of other tropane alkaloids and related compounds.

Biology: this compound is studied for its effects on the central nervous system and its potential use in treating neurological disorders.

Medicine: It has applications in developing drugs for conditions like Parkinson’s disease and other neurodegenerative disorders.

作用機序

Valtropine exerts its effects by interacting with specific molecular targets in the body. It binds to and inhibits muscarinic acetylcholine receptors, competitively blocking the effects of acetylcholine and other choline esters . This action results in various physiological effects, including modulation of neurotransmitter release and alteration of signal transduction pathways .

類似化合物との比較

Valtropine is part of the tropane alkaloid family, which includes compounds like atropine and scopolamine . These compounds share a similar 8-azabicyclo[3.2.1]octane nucleus but differ in their functional groups and pharmacological properties. For example:

生物活性

Valtropine, a tropane alkaloid derived from various plant sources, exhibits a range of biological activities that are significant in pharmacology and therapeutics. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is structurally related to other tropane alkaloids like atropine and scopolamine. It possesses antimuscarinic properties, which are essential for its biological activity. The basic structure includes a bicyclic tropane ring with various functional groups that influence its pharmacodynamics.

Pharmacological Effects

This compound has been studied for several key pharmacological effects:

- Antimuscarinic Activity : Similar to atropine, this compound exhibits significant antimuscarinic effects, leading to decreased secretions from glands, mydriasis (pupil dilation), and inhibition of gastrointestinal motility. These effects are primarily mediated through competitive inhibition of acetylcholine at muscarinic receptors .

- Gastrointestinal Motility : Research indicates that this compound effectively reduces gastrointestinal motility, making it potentially useful in treating conditions such as irritable bowel syndrome (IBS) where reduced motility is beneficial .

- Muscle Relaxation : this compound demonstrates muscle relaxant properties, which may be advantageous in clinical settings requiring muscle relaxation during surgical procedures .

- Antipyretic Activity : The compound has shown potential in reducing fever in animal models, indicating its utility as an antipyretic agent .

The mechanisms underlying the biological activities of this compound include:

- Receptor Interaction : this compound's primary mechanism involves antagonism at muscarinic acetylcholine receptors (mAChRs). This interaction leads to a cascade of physiological responses, including the inhibition of smooth muscle contraction and glandular secretion.

- CNS Effects : Due to its ability to cross the blood-brain barrier, this compound may exert central nervous system effects similar to those observed with other tropane alkaloids. This includes potential applications in treating motion sickness or as an adjunct in anesthesia .

Case Studies and Research Findings

- Gastrointestinal Disorders : A study involving animal models demonstrated that this compound significantly reduced gastrointestinal motility compared to controls. The results indicated that at doses ranging from 10 to 200 mg/kg, this compound effectively inhibited motility without causing significant adverse effects .

- Antimuscarinic Efficacy : In comparative studies with atropine, this compound showed similar efficacy in inducing mydriasis and reducing salivary secretion. These findings suggest that this compound could be a viable alternative to traditional antimuscarinic agents in clinical practice .

- Safety Profile : Acute toxicity studies indicated that this compound was well-tolerated at higher doses (up to 1000 mg/kg), with no significant adverse effects reported in animal models. This safety profile supports further investigation into its therapeutic applications .

Data Summary Table

| Biological Activity | Mechanism of Action | Research Findings |

|---|---|---|

| Antimuscarinic | mAChR antagonism | Reduces secretions, induces mydriasis |

| Gastrointestinal Motility | Smooth muscle relaxation | Significant reduction in motility |

| Muscle Relaxation | Central and peripheral effects | Effective in various animal models |

| Antipyretic Activity | Unknown | Demonstrated efficacy in fever reduction |

特性

IUPAC Name |

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-methylbutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO2/c1-4-9(2)13(15)16-12-7-10-5-6-11(8-12)14(10)3/h9-12H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGQXAZJUVVPCRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)OC1CC2CCC(C1)N2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。